

Ecotoxicology of methiocarb sulfoxide in aquatic and terrestrial organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methiocarb sulfoxide*

Cat. No.: *B044691*

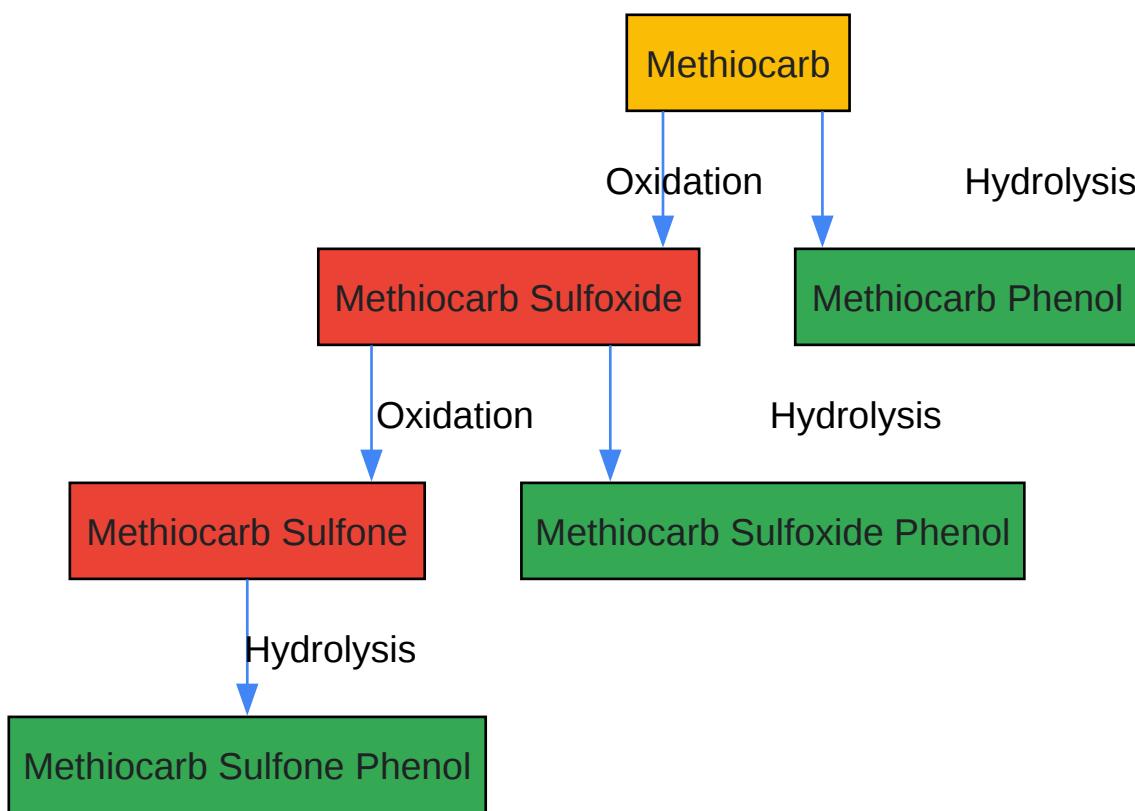
[Get Quote](#)

An In-depth Technical Guide on the Ecotoxicology of **Methiocarb Sulfoxide** in Aquatic and Terrestrial Organisms

Introduction

Methiocarb, a carbamate pesticide, has been utilized since the 1960s as an insecticide, bird repellent, acaricide, and molluscicide.^[1] Its mode of action is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.^{[1][2]} Methiocarb is metabolized in organisms and the environment into several byproducts, with **methiocarb sulfoxide** being a primary and often more toxic metabolite.^{[3][4]} This technical guide provides a comprehensive overview of the ecotoxicology of **methiocarb sulfoxide**, focusing on its effects on aquatic and terrestrial organisms.

Mechanism of Action


Like its parent compound, **methiocarb sulfoxide** is a cholinesterase inhibitor.^[2] Carbamates reversibly bind to and inactivate acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.^[2] This inactivation leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in symptoms ranging from muscle twitching and blurred vision to paralysis and death in exposed organisms.^{[2][5]}

Environmental Fate and Transformation

Methiocarb undergoes transformation in the environment through processes like oxidation, hydrolysis, and photolysis.^[4] A significant metabolic pathway is the oxidation of methiocarb to **methiocarb sulfoxide**.^{[3][4]} This transformation can occur in soil, water, and within plants.^[1] ^[4]

In soil, the half-life of methiocarb is approximately 1.5 days, while the half-life of **methiocarb sulfoxide** is longer, at around 6 days.^[1] **Methiocarb sulfoxide** is also more mobile in soil than the parent compound.^[4] In water, the degradation of methiocarb is pH-dependent, with a half-life of about 28 days at a pH of 7.^[1] Photodegradation on soil and in water also contributes to the formation of **methiocarb sulfoxide**.^[4]

The primary degradation pathways for methiocarb in the environment involve its oxidation to **methiocarb sulfoxide**, followed by further oxidation to methiocarb sulfone or hydrolysis to their respective phenols.^{[3][6]}

[Click to download full resolution via product page](#)

Metabolic Pathway of Methiocarb.

Ecotoxicology in Aquatic Organisms

Methiocarb and its sulfoxide metabolite are toxic to a range of aquatic organisms. Methiocarb is classified as moderately to highly toxic to fish and highly to very highly toxic to aquatic invertebrates.^[7] **Methiocarb sulfoxide** has been shown to be more toxic than methiocarb in some instances.^[4]

Quantitative Ecotoxicity Data for Aquatic Organisms

Species	Compound	Endpoint	Value	Reference
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	Methiocarb	96-hour LC50	0.436 ppm	[3]
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	Methiocarb Sulfoxide	96-hour LC50	6.6 mg/L	[8]
Bluegill Sunfish (<i>Lepomis macrochirus</i>)	Methiocarb	96-hour LC50	0.734 ppm	[3]
Daphnia magna	Methiocarb	48-hour EC50	0.019 mg/kg	[3]
Daphnia magna	Methiocarb Sulfoxide	48-hour EC50	0.056 mg/L	[8]

Ecotoxicology in Terrestrial Organisms

Methiocarb and **methiocarb sulfoxide** also pose a significant risk to terrestrial organisms, including birds, mammals, and soil invertebrates. Methiocarb is very highly to moderately toxic to birds and highly toxic to mammals on an acute exposure basis.^[7] Studies have indicated that **methiocarb sulfoxide** can be more acutely toxic than the parent compound.^{[3][4]}

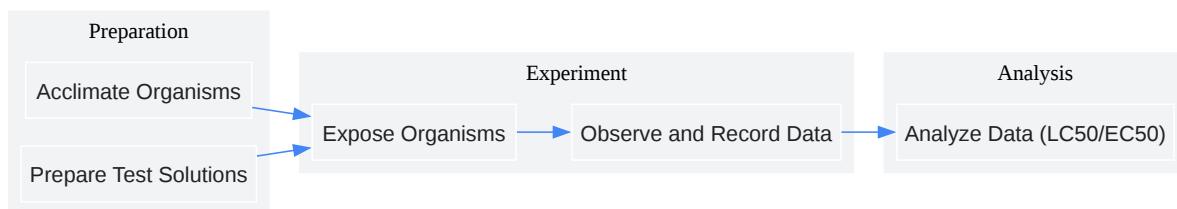
Quantitative Ecotoxicity Data for Terrestrial Organisms

Species	Compound	Endpoint	Value	Reference
Mallard Duck (<i>Anas platyrhynchos</i>)	Methiocarb	Acute Oral LD50	12.8 mg/kg	[3]
Rat	Methiocarb	Acute Oral LD50	14-30 mg/kg	[3]
Rat	Methiocarb Sulfoxide	Acute Oral LD50	6 mg/kg	[4]
Earthworm (<i>Aporrectodea trapezoides</i>)	Methiocarb	-	Decreased cocoon development	[9][10]

Experimental Protocols

Acute Aquatic Toxicity Testing

A common protocol for assessing the acute toxicity of substances like **methiocarb sulfoxide** to aquatic organisms is the static toxicity test.


Objective: To determine the median lethal concentration (LC50) or effective concentration (EC50) of a substance over a short exposure period (e.g., 48 or 96 hours).

Test Organism: A standard aquatic species such as *Daphnia magna* (for invertebrates) or rainbow trout (*Oncorhynchus mykiss*) (for fish).[11]

Methodology:

- Preparation of Test Solutions: A series of test concentrations of **methiocarb sulfoxide** are prepared in a suitable culture water. A control group with no test substance is also included.
- Acclimation: Test organisms are acclimated to the test conditions (temperature, light, water quality) for a specified period before the test begins.
- Exposure: A defined number of organisms are introduced into test chambers containing the different concentrations of the test substance.[11] For fish, this is typically in glass aquaria, while smaller vessels are used for invertebrates.[11]

- Observation: The organisms are observed at regular intervals (e.g., 24, 48, 72, and 96 hours), and the number of dead or immobilized individuals is recorded.[11]
- Data Analysis: The data are analyzed using statistical methods, such as probit analysis, to calculate the LC50 or EC50 value and its confidence limits.

[Click to download full resolution via product page](#)

Workflow for Acute Toxicity Testing.

Terrestrial Toxicity Testing: Earthworm Avoidance Test

This protocol assesses the sublethal effects of a substance on soil-dwelling organisms.

Objective: To determine the concentration of a substance in soil that causes earthworms to avoid the contaminated area.

Test Organism: A standard earthworm species such as *Eisenia fetida*.

Methodology:

- Soil Preparation: An artificial or natural soil is prepared and treated with a range of concentrations of **methiocarb sulfoxide**.
- Test Setup: Test containers are divided into two sections. One section contains the treated soil, and the other contains untreated control soil.
- Exposure: A specific number of earthworms are introduced onto the dividing line between the two soil sections.

- Observation: After a set period (e.g., 48 hours), the containers are inspected, and the number of earthworms in each section is counted.
- Data Analysis: The distribution of the earthworms is analyzed to determine if there is a statistically significant avoidance of the treated soil at any of the test concentrations. The No Observed Effect Concentration (NOEC) and the concentration causing 50% avoidance (EC50) can be determined.[\[12\]](#)

Conclusion

Methiocarb sulfoxide, a primary metabolite of the pesticide methiocarb, exhibits significant ecotoxicity to both aquatic and terrestrial organisms. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase. Due to its persistence and mobility in the environment, **methiocarb sulfoxide** poses a notable risk to non-target species. The data presented in this guide highlight the importance of considering the toxicological profiles of pesticide metabolites in environmental risk assessments. Further research is warranted to fully elucidate the chronic and sublethal effects of **methiocarb sulfoxide** on a wider range of organisms and to understand its impact on ecosystem structure and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methiocarb - Wikipedia [en.wikipedia.org]
- 2. Methiocarb sulfoxide | C11H15NO3S | CID 17521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. apvma.gov.au [apvma.gov.au]
- 5. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 6. Degradation of methiocarb by monochloramine in water treatment: kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Methiocarb sulfoxide [sitem.herts.ac.uk]
- 9. sarpublishation.com [sarpublishation.com]
- 10. ijsra.net [ijsra.net]
- 11. cerc.usgs.gov [cerc.usgs.gov]
- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- To cite this document: BenchChem. [Ecotoxicology of methiocarb sulfoxide in aquatic and terrestrial organisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044691#ecotoxicology-of-methiocarb-sulfoxide-in-aquatic-and-terrestrial-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com